1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
Description
Properties
IUPAC Name |
(3Z)-1-(3,5-dichlorophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-16(2)8-9-3-4-17(13(9)18)12-6-10(14)5-11(15)7-12/h5-8H,3-4H2,1-2H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLPRJAUISLJI-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.
Addition of the Dimethylamino Methylene Group: The dimethylamino methylene group can be added through a condensation reaction involving a dimethylamine derivative and a suitable aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing purification methods like recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The target compound features a pyrrolidinone ring, a lactam structure common in bioactive molecules (e.g., anticonvulsants, protease inhibitors). Compounds 7a and 7b (from ) are based on a thiophene core, a sulfur-containing heterocycle often used in optoelectronics and antimicrobial agents.
The dimethylamino methylene group may act as a hydrogen-bond acceptor, contrasting with the hydrogen-bond donors (e.g., -NH₂, -OH) in 7a/7b.
Synthetic Pathways: 7a/7b are synthesized via multicomponent reactions involving malononitrile or ethyl cyanoacetate with elemental sulfur, suggesting a Gewald-like thiophene formation mechanism . The target compound’s synthesis likely involves condensation or cyclization, though specific details are absent in the evidence.
Implications for Research and Development
- Target Compound: Its lipophilic dichlorophenyl group and basic dimethylamino moiety make it a candidate for central nervous system (CNS) drugs or antifungal agents, where blood-brain barrier penetration or membrane interaction is critical.
- Compounds 7a/7b : Their polar substituents and thiophene core suggest utility in antimicrobial coatings or fluorescent probes , leveraging sulfur’s electronic properties and hydrogen-bonding capacity.
Biological Activity
1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone (commonly referred to as compound 1) is a synthetic organic compound notable for its diverse biological activities. Its structure, characterized by a pyrrolidinone core and a dichlorophenyl moiety, has drawn interest in medicinal chemistry, particularly in the context of neuropharmacology and anti-inflammatory research.
- Molecular Formula : C13H14Cl2N2O
- CAS Number : 343375-72-4
- Structural Features : The compound features a pyrrolidinone ring, which is critical for its biological activity, along with a dimethylamino group that enhances its pharmacological properties.
Biological Activity Overview
The biological activity of compound 1 has been investigated across several studies, highlighting its potential therapeutic applications. Key areas of research include:
- Neuroprotective Effects : Studies have shown that compound 1 exhibits neuroprotective properties, particularly in models of neuroinflammation. It has been observed to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented. It effectively reduces the activation of microglia and inhibits the NF-κB signaling pathway, which is pivotal in inflammatory responses .
- Antioxidant Activity : Compound 1 has demonstrated significant antioxidant effects, contributing to its neuroprotective capabilities. This activity is crucial in mitigating oxidative damage associated with various neurodegenerative diseases .
Case Studies
-
Neuroinflammation Model :
- In a study utilizing lipopolysaccharide (LPS)-induced neuroinflammation in vitro, compound 1 significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in BV2 microglial cells. This suggests its potential as a therapeutic agent for conditions like Parkinson's disease .
- Behavioral Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3,5-dichlorophenyl derivatives (e.g., 3,5-dichlorobenzoyl chloride) with a pyrrolidinone precursor.
- Step 2 : Introduce the dimethylaminomethylene group via condensation with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in aprotic solvents like toluene or DMF.
- Critical factors : Temperature (80–120°C), solvent polarity, and catalyst choice (e.g., K₂CO₃ or NaH) significantly impact yield. Elevated temperatures favor condensation but may degrade sensitive groups like the dichlorophenyl moiety .
Q. How can researchers characterize the structural integrity of this compound?
Use a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for dichlorophenyl protons at δ 7.2–7.5 ppm; ¹³C NMR for carbonyl groups at ~170 ppm).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ≈ 315.2 g/mol for C₁₃H₁₃Cl₂N₂O) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays.
- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for condensation steps).
- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility and reaction rates.
- Machine Learning : Train models on existing pyrrolidinone reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Systematic Validation :
- Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to identify therapeutic vs. toxic thresholds.
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to reduce variability.
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to isolate target pathways (e.g., kinase inhibition) .
Q. What advanced methodologies can elucidate its mechanism of action in complex biological systems?
- Proteomics/Transcriptomics : Perform LC-MS/MS or RNA-seq to identify differentially expressed proteins/genes post-treatment.
- Molecular Dynamics (MD) Simulations : Model interactions with potential targets (e.g., ATP-binding pockets in kinases).
- In Vivo Models : Use zebrafish or murine models to assess bioavailability and metabolite profiling .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- SAR Analysis : Modify substituents systematically:
- Replace the dichlorophenyl group with fluorinated analogs to tune lipophilicity.
- Vary the dimethylamino group to tertiary amines (e.g., piperidine) for improved membrane permeability.
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify complementary binding motifs .
Methodological Considerations
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst) with minimal runs.
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature vs. solvent polarity) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
